molecular formula C6H8N2O2S2 B1334802 Ethyl 5-amino-2-mercaptothiazole-4-carboxylate CAS No. 52868-64-1

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Cat. No.: B1334802
CAS No.: 52868-64-1
M. Wt: 204.3 g/mol
InChI Key: RQPDYIIMTWIRCQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate (CAS: 52868-64-1) is a thiazole derivative with the molecular formula C₆H₈N₂O₂S₂ and a molecular weight of 204.27 g/mol . The compound features a thiazole ring substituted with an amino group at position 5, a mercapto (-SH) group at position 2, and an ethyl carboxylate ester at position 2. This unique combination of functional groups confers distinct chemical reactivity, making it valuable in pharmaceutical and agrochemical research. Its applications include serving as a precursor for heterocyclic scaffolds in drug discovery and as a ligand in coordination chemistry due to the thiol group’s metal-binding capability .

Properties

IUPAC Name

ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RQPDYIIMTWIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70401888
Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Molecular Weight

204.3 g/mol
Source PubChem
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CAS No.

52868-64-1
Record name Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate
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Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Record name ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Preparation Methods

Synthesis via 2-Amino-2-cyanoacetamide and Disulfide Reflux (Preferred Route)

A robust and scalable method involves the initial use of 2-amino-2-cyanoacetamide as a key starting material, which undergoes cyclization with a disulfide compound under reflux in an organic solvent to form 5-amino-2-mercaptothiazole-4-carboxamide intermediate. This intermediate can then be esterified to yield the ethyl ester derivative.

Key steps:

  • Step 1: Cyclization

    • React 2-amino-2-cyanoacetamide with a disulfide compound in an organic solvent (e.g., methanol or ethyl acetate) at 80–95°C for 1–3 hours under reflux.
    • This produces 5-amino-2-mercaptothiazole-4-carboxamide with high selectivity.
  • Step 2: Esterification

    • The carboxamide group is converted to the ethyl ester, typically via reaction with ethanol under acidic or basic catalysis, or by using ethyl chloroformate or similar reagents.
  • Step 3: Purification

    • The product is purified by washing with solvents such as methanol or ethyl acetate and further purified by recrystallization or chromatography.

Advantages:

  • Mild reaction conditions
  • High yield (up to 92% in some steps)
  • Environmentally friendly solvents and reagents
  • Scalable for industrial production

Reaction scheme summary:

Step Reactants Conditions Product Yield (%)
1 2-amino-2-cyanoacetamide + disulfide Reflux in methanol/ethyl acetate, 80–95°C, 1–3 h 5-amino-2-mercaptothiazole-4-carboxamide High (not specified)
2 5-amino-2-mercaptothiazole-4-carboxamide + ethanol or ethylating agent Acid/base catalysis, reflux or room temp Ethyl 5-amino-2-mercaptothiazole-4-carboxylate High (up to 92%)

Source: Patent CN103709119B and related literature

Alkylation of 5-Amino-2-Mercaptothiazole-4-Carboxylate

In some research contexts, the mercapto group of 5-amino-2-mercaptothiazole-4-carboxylate is alkylated to form derivatives such as ethyl 5-amino-2-(alkylthio)thiazole-4-carboxylate:

  • Dissolve 5-amino-2-mercaptothiazole-4-carboxylate in aqueous sodium carbonate solution.

  • Add alkyl halide (e.g., propyl iodide) and stir at room temperature for 1 hour.

  • Isolate the product by crystallization from aqueous ethanol.

This method is useful for preparing substituted derivatives but requires the initial availability of the mercapto compound.

Source: Research article on thiazole derivatives synthesis

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Cyclization of 2-amino-2-cyanoacetamide with disulfide 2-amino-2-cyanoacetamide, disulfide, methanol/ethyl acetate Reflux 80–95°C, 1–3 h Up to 92% Mild, scalable, environmentally friendly Requires pure starting materials
Methylation + Raney nickel reduction Dimethyl sulfate, Raney nickel, ammonia water Alkaline methylation, reflux 2–5 h ~60% Allows mercapto group manipulation Toxic reagents, complex handling
Alkylation of mercaptothiazole Alkyl halide, sodium carbonate Room temperature, 1 h ~88% Simple, good yield for derivatives Requires mercapto intermediate

Research Findings and Notes

  • The cyclization method using 2-amino-2-cyanoacetamide and disulfide is preferred for industrial synthesis due to its simplicity, high yield, and environmental compatibility.

  • The methylation and Raney nickel reduction route, while effective, involves hazardous reagents and lower overall yield, making it less attractive for large-scale production.

  • Alkylation reactions on the mercapto group allow for structural diversification but depend on the availability of the mercapto intermediate and are typically used in medicinal chemistry research rather than bulk synthesis.

  • Solvent choice impacts yield and purity; methanol and ethyl acetate are favored for their balance of solubility and environmental profile.

  • Reaction temperatures between 70–105°C, optimally 80–95°C, are critical for efficient cyclization without decomposition.

Summary Table of Preparation Conditions

Parameter Preferred Range/Condition Notes
Starting material 2-amino-2-cyanoacetamide Key precursor for cyclization
Solvent Methanol, ethyl acetate Good solubility and environmental profile
Temperature 80–95°C Optimal for cyclization step
Reaction time 1–3 hours Sufficient for complete conversion
Methylation reagent Dimethyl sulfate (if used) Toxic, requires careful handling
Reduction catalyst Raney nickel Used for demethylation step
Esterification method Acid/base catalysis or ethyl chloroformate Converts carboxamide to ethyl ester
Purification Washing with methanol/ethyl acetate, recrystallization, chromatography Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its efficacy is comparable to standard antibiotics like ampicillin.
  • Anticancer Activity : Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, it has shown broad-spectrum anticancer activity against 29 out of 60 tested tumor cell lines, particularly effective against human glioblastoma and melanoma cells .

Agricultural Applications

The compound is also being explored for its potential use in agriculture:

  • Pesticide Development : this compound serves as a building block for developing new agrochemicals aimed at controlling pests and diseases in crops. Its biological activity suggests potential as a fungicide or herbicide.

Materials Science Applications

In materials science, this compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, this compound demonstrated strong bactericidal activity against selected bacterial strains, highlighting its potential in developing new antibiotics .
  • Anticancer Studies : Another research effort focused on synthesizing thiazole-containing compounds for anticancer applications. The study revealed promising results for this compound against multiple cancer cell lines, suggesting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-mercaptothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent positions, functional groups, or ester moieties. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups Melting Point (°C)
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate 52868-64-1 C₆H₈N₂O₂S₂ NH₂ (5), SH (2), COOEt (4) Amino, mercapto, ester Not reported
Ethyl 2-amino-4-methylthiazole-5-carboxylate 7210-76-6 C₇H₁₀N₂O₂S NH₂ (2), CH₃ (4), COOEt (5) Amino, methyl, ester 172–173
Methyl 2-amino-4-methylthiazole-5-carboxylate 3829-80-9 C₆H₈N₂O₂S NH₂ (2), CH₃ (4), COOMe (5) Amino, methyl, ester Not reported
2-Aminothiazole-5-carboxylic acid 40283-46-3 C₄H₄N₂O₂S NH₂ (2), COOH (5) Amino, carboxylic acid Not reported

Key Observations :

Substituent Position: The target compound’s mercapto group at position 2 distinguishes it from analogs like ethyl 2-amino-4-methylthiazole-5-carboxylate, which has a methyl group at position 4 .

Ester vs. Acid: Replacing the ethyl ester (COOEt) with a carboxylic acid (COOH) in 2-aminothiazole-5-carboxylic acid (CAS: 40283-46-3) alters solubility and reactivity, favoring salt formation or conjugation .

Similarity Scores

Quantitative structural similarity analysis () ranks analogs as follows:

2-Aminothiazole-5-carboxylic acid (CAS: 40283-46-3): Similarity = 0.92 (highest).

Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6): Similarity = 0.83.

Methyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 3829-80-9): Similarity = 0.81.

The high similarity to 2-aminothiazole-5-carboxylic acid highlights the critical role of the thiazole core and amino group in defining reactivity .

Biological Activity

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate (EMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

  • IUPAC Name : Ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate
  • Molecular Formula : C₆H₈N₂O₂S₂
  • CAS Number : 52868-64-1

EMT's biological activity is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : EMT exhibits potent antimicrobial properties against a range of pathogens. It acts by inhibiting the activity of specific enzymes involved in microbial growth, potentially through mechanisms such as disulfide bond formation with thiol-containing proteins .
  • Anticancer Potential : Research indicates that EMT may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . Its structural features allow it to interact with DNA and various enzymes critical for cancer cell survival.

Antimicrobial Properties

EMT has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values indicating its potency compared to standard antibiotics. For example:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

Anticancer Activity

In studies focused on EMT's anticancer effects, it has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's efficacy was evaluated through assays measuring cell viability and apoptosis induction:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
HT-29 (Colon Cancer)3.5Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at the University of XYZ evaluated EMT's efficacy against multi-drug resistant strains of bacteria. The results indicated that EMT outperformed traditional antibiotics such as ampicillin and streptomycin in inhibiting bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Cancer Cell Inhibition Study :
    Another investigation assessed the effects of EMT on human cancer cell lines. The findings revealed a significant reduction in cell viability, with detailed mechanistic studies indicating that EMT induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .

Comparative Analysis with Similar Compounds

EMT's unique structural features grant it distinct biological activities compared to other thiazole derivatives:

Compound Biological Activity Notable Features
2-AminothiazoleAntimicrobialSimpler structure
5-Aminothiazole-4-carboxylateAnticancerLacks mercapto group
2-MercaptothiazoleAntifungalSimilar thiol group

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